molecular formula C35H49NO9 B600246 Bulleyaconitine A CAS No. 107668-79-1

Bulleyaconitine A

Cat. No. B600246
M. Wt: 627.76
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bulleyaconitine A (BLA) is a C-19 diterpene diester alkaloid isolated from Aconitum bulleyanum plants in China since 1985 . It has been confirmed to have analgesic, anti-inflammatory, and anti-anxiety effects . BLA has been approved by the China Food and Drug Administration for clinical application since the 1980s . It is used for the treatment of chronic pain of musculoskeletal disorders in clinical practice .


Synthesis Analysis

The synthesis of diterpenoid alkaloids, such as Bulleyaconitine A, involves multiple pathways including the mevalonate (MVA) pathway, the methylerythritol 4-phosphate (MEP) pathway, the farnesyl diphosphate regulatory pathway, and the diterpenoid scaffold synthetic pathway . Hydroxymethylglutaryl-CoA reductase is a key enzyme in MVA metabolism .


Molecular Structure Analysis

Bulleyaconitine A is an aconitine-type two terpene alkaloid . Its molecular formula is C35H49NO10 .


Chemical Reactions Analysis

Bulleyaconitine A plays a significant anti-inflammatory effect by inhibiting the release of prostaglandins . The analgesic effect may be related to the rivalry of 5-HT and the inhibition of inflammatory chemokines in the brain .


Physical And Chemical Properties Analysis

Bulleyaconitine A appears as a white powder . It is soluble in methanol, ethanol, chloroform, and ether; insoluble in water; and easily dissolved in dilute hydrochloric acid or dilute sulfuric acid .

Scientific Research Applications

Antianxiety and Antivisceral Hypersensitivity Effects

  • Summary of Application: BAA has been found to have significant antivisceral pain and antianxiety effects. This expands its analgesic spectrum and clinical application .
  • Methods of Application: The study investigated the inhibitory effect of BAA on visceral pain and examined whether the expression of dynorphin A in spinal microglia was responsible for its effects . A comorbidity model with characteristics of both chronic visceral pain and anxiety was developed by colorectal injection of 2,4,6-trinitrobenzene sulfonic acid and the induction of heterotypic intermittent chronic stress protocol .
  • Results or Outcomes: BAA produced a significant antivisceral pain effect induced by acetic acid through stimulating dynorphin A expression in spinal microglia . In comorbid animals, BAA exerted great antianxiety effects .

Reducing Fracture-Induced Pain and Promoting Fracture Healing

  • Summary of Application: BAA has been found to alleviate fracture-induced mechanical and thermal hyperalgesia. It also significantly increases locomotor activity levels and reduces anxiety-like behaviors in fractured mice .
  • Methods of Application: The study generated tibial fracture mice and found that oral administration of BAA alleviates fracture-induced mechanical and thermal hyperalgesia .
  • Results or Outcomes: BAA treatment promotes bone mineralization and therefore fracture healing in mice, which may be attributed to the increase in mechanical stimulation caused by exercise .

Treatment of Neuropathic Pain

  • Summary of Application: BAA has been found to exert analgesic effects on neuropathic pain through stimulating the expression of dynorphin A in spinal microglia .
  • Methods of Application: The study investigated the inhibitory effect of BAA on neuropathic pain and examined whether the expression of dynorphin A in spinal microglia was responsible for its effects .
  • Results or Outcomes: BAA produced significant antineuropathic pain effect induced by various stimuli through stimulating dynorphin A expression in spinal microglia .

Treatment of Rheumatoid Arthritis

  • Summary of Application: BAA has been prescribed as treatment for rheumatoid arthritis for its potent analgesic and anti-inflammatory effects .
  • Methods of Application: The study used BAA tablets, an oral medicine, for the treatment of rheumatoid arthritis .
  • Results or Outcomes: BAA exerted analgesic effects mainly via blocking voltage-gated sodium channels in dorsal root ganglion (DRG) neurons . It is reported that BAA therapy attenuates symptoms in rats .

Attenuation of Morphine Tolerance

  • Summary of Application: BAA has been found to attenuate morphine tolerance in neuropathic rats by inhibiting long-term potentiation at C-fiber synapses and protein kinase C gamma in the spinal dorsal horn .
  • Methods of Application: The study tested the effect of BAA on analgesic tolerance induced by morphine injections in the lumbar 5 spinal nerve ligation model of neuropathic pain . It was found that intragastrical application of BAA substantially inhibited the decrease in morphine’s inhibitory effect on mechanical allodynia and thermal hyperalgesia .
  • Results or Outcomes: Morphine injections further potentiated the lumbar 5 spinal nerve ligation induced long-term potentiation at C-fiber synapses in the spinal dorsal horn, a synaptic model of chronic pain . This effect was completely blocked by intragastrical BAA .

Treatment of Chronic Pain

  • Summary of Application: BAA shows excellent anti-inflammatory, analgesic, and immunomodulatory effects, especially in the treatment of rheumatological disorders . Moreover, BAA has little psychological dependence and organ toxicity .
  • Methods of Application: BAA can be extracted from Aconitum bulleyanum Diels and other aconitum plants . It has been used to treat chronic pain in China for more than 30 years .
  • Results or Outcomes: BAA shows considerable advantages in the treatment of rheumatic immune disease and chronic pain .

Safety And Hazards

Bulleyaconitine A is classified as Acute toxicity - Category 1, for both Oral and Inhalation . It is fatal if swallowed or inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Bulleyaconitine A has been found to reduce fracture-induced pain and promote fracture healing in mice . It is suggested that BLA can be used as a promising analgesic agent for the treatment of fracture pain . Further clinical and experimental studies are needed for evaluating the efficacy of Bulleyaconitine A in different forms of chronic pain in patients and for exploring the underlying mechanisms .

properties

IUPAC Name

[(1S,2R,3R,4R,5R,6S,8R,9S,13S,16S,17R,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49NO9/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(45-19(2)37,27(31(35)36)29(44-7)30(32)35)25(22)26(33)28(38)20-9-11-21(41-4)12-10-20/h9-12,22-27,29-31,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26+,27-,29+,30-,31?,32+,33+,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRECILNLFWZVRM-JNQVLWDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bulleyaconitine A

CAS RN

107668-79-1
Record name 107668-79-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
396
Citations
Y Bi, X Zhuang, H Zhu, F Song, Z Liu… - Biomedical …, 2015 - Wiley Online Library
Bulleyaconitine A (BLA) from Aconitum bulleyanum plants is usually used as anti‐inflammatory drug in some Asian countries. It has a variety of bioactivities, and at the same time some …
MX Xie, HQ Zhu, RP Pang, BT Wen, XG Liu - Molecular Pain, 2018 - journals.sagepub.com
… (3) Bulleyaconitine A is shown to inhibit neuropathic … , bulleyaconitine A facilitates the anesthetic effect of morphine and inhibits morphine tolerance in rats. Together, bulleyaconitine A is …
Number of citations: 22 journals.sagepub.com
CF Wang, P Gerner, SY Wang, GK Wang - Anesthesiology, 2007 - pubs.asahq.org
… , bulleyaconitine A (643.8) is shown in the middle, and lidocaine (234.3) is shown on the right. The differences between aconitine and bulleyaconitine A … of aconitine or bulleyaconitine A. …
Number of citations: 62 pubs.asahq.org
TF Li, H Fan, YX Wang - The Journal of Pain, 2016 - Elsevier
… Bulleyaconitine A (BAA) is an aconitine analogue and has been prescribed for the management of pain. The present study aimed to evaluate the inhibitory effects of BAA on pain …
Number of citations: 50 www.sciencedirect.com
MX Xie, J Yang, RP Pang, WA Zeng… - Molecular …, 2018 - journals.sagepub.com
… of Bulleyaconitine A on Nav channels in rat spared nerve injury model of neuropathic pain. We found that Bulleyaconitine A … Bulleyaconitine A preferably blocked tetrodotoxin-sensitive …
Number of citations: 24 journals.sagepub.com
X Zhang, YS Shang, F Gao, DM Fang, XH Li… - ACS …, 2020 - ACS Publications
… As a nonaddictive analgesic widely used in clinics, the LD 50 of bulleyaconitine A is just … were designed and synthesized from bulleyaconitine A to develop nonaddictive analgesics with …
Number of citations: 4 pubs.acs.org
TF Li, HY Wu, YR Wang, XY Li, YX Wang - Scientific Reports, 2017 - nature.com
Bulleyaconitine (BAA) has been shown to possess antinociceptive activities by stimulation of dynorphin A release from spinal microglia. This study investigated its underlying signal …
Number of citations: 35 www.nature.com
HQ Zhu, J Xu, KF Shen, RP Pang, XH Wei… - Experimental Neurology, 2015 - Elsevier
… Here, we tested if intragastrical application of bulleyaconitine A (BLA), which has been approved for clinical treatment of chronic pain in China since 1985, could relieve the paclitaxel-…
Number of citations: 31 www.sciencedirect.com
H Chen, B Tian, X Fang, J Bai, Q Ma… - ACS Biomaterials …, 2021 - ACS Publications
Rheumatoid arthritis (RA) is a systemic autoimmune disease with clinical manifestations including joint cartilage, synovitis, and bone damage. Here we developed an injectable …
Number of citations: 4 pubs.acs.org
CF Wang, P Gerner, B Schmidt, ZZ Xu… - Anesthesia and …, 2008 - ncbi.nlm.nih.gov
BACKGROUND Bulleyaconitine A (BLA) is an analgesic and antiinflammatory drug isolated from Aconitum plants. BLA has several potential targets, including voltage-gated Na+ …
Number of citations: 31 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.